molecular formula C17H17N3O3 B4113494 6-methyl-N-(4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide

6-methyl-N-(4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide

Cat. No. B4113494
M. Wt: 311.33 g/mol
InChI Key: KTTMEKBODYDJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-(4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

6-methyl-N-(4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been studied extensively for its potential therapeutic properties. It has been shown to possess anticancer, antimicrobial, anti-inflammatory, and antiviral activities. Several studies have reported its effectiveness against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to inhibit the growth of several pathogenic bacteria and viruses, making it a potential candidate for the development of new antimicrobial and antiviral drugs.

Mechanism of Action

The mechanism of action of 6-methyl-N-(4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell proliferation, bacterial and viral replication, and inflammation. Further research is required to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
6-methyl-N-(4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and block the activity of certain enzymes and proteins that are involved in bacterial and viral replication. Additionally, it has been shown to have low toxicity in normal cells, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-methyl-N-(4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is its versatility in various scientific research applications. It can be easily synthesized in the laboratory and has been shown to be effective against a wide range of cancer cell lines, bacteria, and viruses. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and efficacy in vivo. Further research is required to overcome this limitation and optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 6-methyl-N-(4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders, neurodegenerative diseases, and cardiovascular diseases. Additionally, further research is required to fully elucidate its mechanism of action and optimize its efficacy and safety in vivo. Finally, the development of novel formulations and delivery methods may overcome the limitations of its poor solubility in water and enhance its therapeutic potential.

properties

IUPAC Name

6-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-12-4-9-16-13(11-12)3-2-10-19(16)17(21)18-14-5-7-15(8-6-14)20(22)23/h4-9,11H,2-3,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTMEKBODYDJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-(4-nitrophenyl)-3,4-dihydroquinoline-1(2H)-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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